molecular formula C21H27N3O5S2 B5223491 1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide

1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide

Cat. No.: B5223491
M. Wt: 465.6 g/mol
InChI Key: DYLUSPORMAGFQG-UHFFFAOYSA-N
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Description

1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide is a complex organic compound that features a piperazine ring substituted with benzenesulfonyl and carboxamide groups

Properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-3-22(4-2)21(25)20-17-23(30(26,27)18-11-7-5-8-12-18)15-16-24(20)31(28,29)19-13-9-6-10-14-19/h5-14,20H,3-4,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLUSPORMAGFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of benzenesulfonyl groups through sulfonation reactions. The carboxamide group is then introduced via amidation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl groups yields sulfonic acids, while reduction of the carboxamide group produces amines.

Scientific Research Applications

1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It is used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl groups can act as electrophiles, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(benzenesulfonyl)benzene: This compound has similar benzenesulfonyl groups but lacks the piperazine and carboxamide functionalities.

    1,3-bis(benzenesulfonyl)benzene: Similar to the above compound but with a different substitution pattern on the benzene ring.

    1,4-bis(phenylethynyl)benzene: Contains phenylethynyl groups instead of benzenesulfonyl groups.

Uniqueness

1,4-bis(benzenesulfonyl)-N,N-diethylpiperazine-2-carboxamide is unique due to the combination of its piperazine ring, benzenesulfonyl groups, and carboxamide functionality. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

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